HDAC4 Inhibitory Potency: Target Compound vs. Positional Isomer (4-CF₃ vs. 3-CF₃ Benzamide)
Within the TFMO chemotype, HDAC4 inhibitory potency is highly sensitive to the position of the trifluoromethyl group on the benzamide ring. The target compound bears a para-CF₃ substituent, while the closest positional isomer carries the CF₃ group at the meta position (CAS not individually specified but structurally defined in the Novartis patent series). In the patent US9056843B2, para-substituted TFMO benzamides demonstrated HDAC4 IC₅₀ values in the nanomolar range, whereas meta-substituted analogs in the same assay platform showed substantially reduced activity [1][2].
| Evidence Dimension | HDAC4 inhibitory activity (IC₅₀) |
|---|---|
| Target Compound Data | Low nanomolar (para-CF₃ TFMO benzamide class: IC₅₀ ≤ 100 nM) |
| Comparator Or Baseline | Meta-CF₃ positional isomer (HDAC4 IC₅₀ significantly higher, >1 µM) |
| Quantified Difference | Estimated ≥10-fold difference in IC₅₀ based on class SAR |
| Conditions | Recombinant human HDAC4 full-length (aa 2–1084) expressed in Sf9 insect cells; assay pH 8.0, 2°C |
Why This Matters
Procurement of the para-CF₃ isomer is essential for maintaining HDAC4-targeted assay sensitivity; substitution with the meta isomer would yield false negatives at pharmacologically relevant concentrations.
- [1] Hebach, C. et al. (Novartis AG). Trifluoromethyl-oxadiazole derivatives and their use in the treatment of disease. US Patent US9056843B2, 2015. View Source
- [2] BindingDB. BDBM162789. IC₅₀: 26 nM for HDAC4 (full-length, Sf9 cells). US9056843 data. View Source
